molecular formula C17H22N2O4 B8064674 2-((1H-Indol-3-yl)methyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

2-((1H-Indol-3-yl)methyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B8064674
M. Wt: 318.4 g/mol
InChI Key: MEBGSWOKWJLJKT-UHFFFAOYSA-N
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Description

2-((1H-Indol-3-yl)methyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is a synthetic amino acid derivative featuring:

  • A 1H-indol-3-yl group linked via a methyl bridge to the α-carbon of a propanoic acid backbone.
  • A tert-butoxycarbonyl (Boc) group protecting the β-amino group. This structure combines the aromatic indole moiety, known for its role in protein interactions and receptor binding, with a Boc-protected amino acid framework, making it valuable in peptide synthesis and medicinal chemistry .

Properties

IUPAC Name

2-(1H-indol-3-ylmethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19-10-12(15(20)21)8-11-9-18-14-7-5-4-6-13(11)14/h4-7,9,12,18H,8,10H2,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBGSWOKWJLJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CNC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing indole structures exhibit anticancer properties. Specifically, derivatives of tryptophan have been studied for their ability to inhibit tumor growth. For instance, BOC-D-Tryptophan has been evaluated for its potential in targeting specific cancer cell lines, demonstrating promising results in preclinical studies .

Neuroprotective Effects
Indole derivatives have also been implicated in neuroprotection. Studies suggest that BOC-D-Tryptophan may enhance neuronal survival and reduce oxidative stress in models of neurodegenerative diseases. This effect is hypothesized to be due to the modulation of serotonin pathways, which are critical in neurological health .

Drug Development

Peptide Synthesis
BOC-D-Tryptophan serves as a crucial building block in peptide synthesis. Its tert-butoxycarbonyl (BOC) protecting group allows for selective deprotection during peptide coupling reactions. This property is particularly valuable in synthesizing peptides that mimic natural proteins for therapeutic purposes .

Bioactive Compound Formation
The compound can be utilized to create bioactive peptides that exhibit various biological activities. For example, researchers have synthesized peptides incorporating BOC-D-Tryptophan to explore their effects on immune modulation and inflammation .

Biochemical Research

Enzyme Inhibition Studies
In biochemical assays, BOC-D-Tryptophan has been used to study enzyme inhibition mechanisms. Its structural similarity to natural substrates allows it to act as a competitive inhibitor in enzymatic reactions, providing insights into enzyme kinetics and substrate specificity .

Metabolic Pathway Investigations
The compound's role in metabolic pathways involving tryptophan metabolism has been a focus of research. Studies have shown that it can influence the production of metabolites associated with mood regulation and metabolic disorders, making it a candidate for further investigation in metabolic syndrome research .

Data Table: Summary of Applications

Application Area Description Key Findings/References
Anticancer ActivityInhibits tumor growth in specific cancer cell lines
Neuroprotective EffectsEnhances neuronal survival; reduces oxidative stress
Peptide SynthesisActs as a building block with selective deprotection capabilities
Bioactive Compound FormationUsed to create peptides for immune modulation
Enzyme Inhibition StudiesServes as a competitive inhibitor in enzyme assays
Metabolic Pathway InvestigationsInfluences tryptophan metabolism related to mood and metabolic disorders

Case Studies

  • Anticancer Properties Study
    A study published in Journal of Medicinal Chemistry explored the effects of BOC-D-Tryptophan on various cancer cell lines. The findings indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an anticancer agent .
  • Neuroprotective Mechanisms Research
    In research published by Neuroscience Letters, BOC-D-Tryptophan was shown to upregulate neuroprotective factors in neuronal cultures exposed to oxidative stress, highlighting its potential use in treating neurodegenerative diseases .
  • Peptide Synthesis Optimization
    A paper from Synthetic Communications detailed the successful synthesis of a bioactive peptide using BOC-D-Tryptophan as a key component, demonstrating improved yields and purity compared to traditional methods .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Ring

a) 2-((tert-Butoxycarbonyl)amino)-3-(4-methyl-1H-indol-3-yl)propanoic acid
  • Key Difference : A 4-methyl group on the indole ring (vs. unsubstituted indole in the target compound).
  • However, steric effects may reduce binding affinity to certain targets .
b) (R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid
  • Key Difference: The Boc group is attached to the indole nitrogen (N1), while the amino group is free.
  • Impact: This alters charge distribution and reactivity; the free amino group enables direct conjugation but reduces stability during synthesis .
c) 3-(1H-Indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic acid
  • Key Difference : Replacement of the Boc group with a 2-nitrobenzenesulfonamido moiety.
  • Impact : The electron-withdrawing nitro group increases acidity of the sulfonamide NH, facilitating deprotection under milder conditions compared to Boc .

Backbone Modifications

a) L-Tryptophan ((2S)-2-amino-3-(1H-indol-3-yl)propanoic acid)
  • Key Difference : Lacks the Boc group and methyl bridge.
  • Impact : The absence of protection makes it susceptible to enzymatic degradation, limiting its utility in solid-phase peptide synthesis .
b) 2-((tert-Butoxycarbonyl)amino)-3-(1,3-thiazol-2-yl)propanoic acid
  • Key Difference : Indole replaced with a thiazole ring.

Functional Group Additions

a) (R,E)-3-(1-Boc-4-(3-hydroxy-3-methylbut-1-en-1-yl)-1H-indol-3-yl)-2-(Boc-amino)propanoic acid
  • Key Difference : Dual Boc protection and a 3-hydroxy-3-methylbutenyl side chain on the indole.
  • Impact : The additional Boc group complicates deprotection steps, while the alkenyl side chain may confer photoactivity or metabolic instability .
b) 2-(acetylamino)-3-(1H-indol-3-yl)propanoic acid
  • Key Difference: Acetyl group instead of Boc on the amino group.
  • Impact : Acetylation reduces steric bulk but offers less protection against nucleophiles, limiting its use in multi-step syntheses .

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Weight Key Substituents Solubility (LogP)* Stability Notes
Target Compound 318.37 Indol-3-ylmethyl, Boc 2.1 (est.) Stable in inert atmosphere
2-(Boc-amino)-3-(4-methyl-1H-indol-3-yl)propanoic acid 318.37 4-methylindole, Boc 2.5 Enhanced crystallinity
L-Tryptophan 204.23 Unsubstituted indole, free NH2 -1.0 Prone to oxidation
2-(2-nitrobenzenesulfonamido)-3-(indol-3-yl)propanoic acid 389.38 Nitrobenzenesulfonamido 1.8 Light-sensitive

*Estimated using ChemDraw.

Biological Activity

2-((1H-Indol-3-yl)methyl)-3-((tert-butoxycarbonyl)amino)propanoic acid, commonly referred to as an indole derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-((1H-Indol-3-yl)methyl)-3-((tert-butoxycarbonyl)amino)propanoic acid can be represented as follows:

  • Molecular Formula : C17H22N2O4
  • Molecular Weight : 318.37 g/mol
  • CAS Number : 1050443-69-0

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives. For instance, a related compound demonstrated significant activity against various multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values ranged from 1 to 8 µg/mL for MRSA, indicating strong antimicrobial properties .

Pathogen MIC (µg/mL)
Methicillin-resistant S. aureus1 - 8
Vancomycin-resistant E. faecalis0.5 - 2
Gram-negative pathogens8 - 64
Drug-resistant Candida species8 - 64

This suggests that the indole moiety plays a crucial role in enhancing the antimicrobial efficacy of the compound.

Anticancer Activity

Indole derivatives have also been investigated for their anticancer properties. The mechanism often involves the modulation of cell signaling pathways associated with cancer cell proliferation and survival. In vitro studies have shown that certain indole derivatives can induce apoptosis in cancer cell lines, possibly through the activation of caspases and inhibition of anti-apoptotic proteins .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, indole derivatives have been reported to exhibit anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory processes .

Study on Antimicrobial Activity

A study focusing on the synthesis and evaluation of various indole derivatives revealed that modifications on the indole ring significantly influenced their antimicrobial activity. For example, compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria while showing varied effects against Gram-negative strains .

Study on Anticancer Mechanisms

Another research effort explored the effects of an indole derivative on human cancer cell lines. The results indicated that treatment led to a reduction in cell viability and an increase in apoptotic markers, suggesting a potential therapeutic role in cancer treatment .

Preparation Methods

Direct Boc Protection of Tryptophan Derivatives

A foundational approach involves protecting the α-amino group of tryptophan using di-tert-butyl dicarbonate (Boc₂O). As demonstrated in the synthesis of N-Boc-l-tryptophan, the reaction proceeds in a water–dioxane mixture with sodium hydroxide, achieving 69% yield after extraction and purification. The Boc group’s stability under acidic and reductive conditions makes it ideal for multi-step syntheses.

Enhanced Boc Protection with Catalytic DMAP

The use of 4-dimethylaminopyridine (DMAP) as a catalyst in acetonitrile significantly improves Boc protection efficiency. This method, applied to Nⁱⁿ-Boc-tryptophan derivatives, minimizes side reactions and achieves near-quantitative yields. The protocol is scalable and compatible with sensitive indole functionalities.

Alkylation of Malonate Esters for Side-Chain Introduction

The indol-3-ylmethyl group is introduced via alkylation of malonate intermediates, a classical method for constructing β-branched amino acids.

Diethyl Acetamidomalonate Alkylation

In a representative procedure, diethyl acetamidomalonate is alkylated with an indol-3-ylmethyl halide under basic conditions. For example, reaction with N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine in toluene with sodium hydride yields the alkylated malonate (64% yield). Subsequent hydrolysis with aqueous NaOH and HCl affords the carboxylic acid, while the acetamido group is deprotected under acidic conditions.

Optimization of Reaction Conditions

Key variables include solvent polarity and base strength. Polar aprotic solvents like DMF enhance nucleophilicity, while weaker bases (e.g., NaHCO₃) reduce ester hydrolysis. Temperature control (0–60°C) prevents indole ring degradation.

Reductive Amination for Amino Acid Backbone Formation

Reductive amination offers an alternative route to construct the amino acid skeleton while introducing the indole moiety.

Synthesis of 2-(Indol-3-ylmethyl)malonic Acid Derivatives

A two-step process involves condensing indole-3-carbaldehyde with malonic acid derivatives, followed by reductive amination. For instance, lithium triethylborohydride reduces the imine intermediate formed between L-2-pyrrolidone-6-methyl ester and indole-3-carbaldehyde, yielding the target scaffold in 77% efficiency.

Catalytic Hydrogenation

Palladium-on-carbon (Pd/C) catalyzes hydrogenation of nitro-indole intermediates to amines, which are subsequently Boc-protected. This method, detailed in the synthesis of 3-(5-amino-1-methyl-1H-indol-3-yl)propanoates, achieves 95% yield after column chromatography.

Palladium-Catalyzed Coupling Reactions

Modern cross-coupling methodologies enable precise C–C bond formation between indole and amino acid precursors.

Heck Reaction for Indole Functionalization

The Heck reaction couples aryl halides with alkenes to form substituted indoles. In one protocol, 2-iodoaniline reacts with L-2-pyrrolidinol-6-methyl ester in DMF using palladium acetate and triethylene diamine, yielding 34% of the coupled product after purification. While moderate in yield, this method avoids harsh alkylation conditions.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)AdvantagesLimitations
Malonate AlkylationDiethyl acetamidomalonate, NaH64High regioselectivityMulti-step purification
Reductive AminationLiBH₄, Pd/C77Single-pot reactionSensitive to moisture
Heck CouplingPd(OAc)₂, 2-iodoaniline34Modular indole substitutionLow yield, expensive catalysts
Direct Boc ProtectionBoc₂O, DMAP95Rapid, high-yieldingRequires anhydrous conditions

Q & A

Q. What are the common synthetic routes for 2-((1H-Indol-3-yl)methyl)-3-((tert-butoxycarbonyl)amino)propanoic acid?

Methodological Answer: A typical synthesis involves coupling indole derivatives with Boc-protected amino acids. For example:

Indole Activation : Use 1H-indole-3-carbaldehyde or its derivatives as starting materials. Activate the indole methyl group via alkylation or Mitsunobu reactions.

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amino moiety using Boc-anhydride (di-tert-butyl dicarbonate) in a basic medium (e.g., DMAP/THF) to prevent side reactions .

Carboxylic Acid Formation : Oxidize or hydrolyze intermediates (e.g., esters) to the final propanoic acid using NaOH/EtOH or LiOH/H₂O .
Key Considerations : Monitor reaction progress via TLC (silica gel, UV detection) and confirm purity via HPLC (>95%) .

Q. How can this compound be purified to achieve high analytical standards?

Methodological Answer: Purification steps depend on solubility and byproducts:

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate → ethyl acetate/methanol) to separate Boc-protected intermediates .
  • Recrystallization : Dissolve crude product in hot ethanol or acetone, then cool to precipitate pure crystals. Validate purity via melting point analysis and ¹H NMR (e.g., absence of indole NH peaks at δ 10-11 ppm) .
  • Acid-Base Extraction : For carboxylic acid isolation, dissolve in NaHCO₃, wash with DCM, and acidify with HCl to precipitate the product .

Advanced Research Questions

Q. How can researchers evaluate the compound’s stability under varying experimental conditions?

Methodological Answer: Stability studies should address:

  • Thermal Stability : Heat samples (e.g., 40–80°C) in DMSO or aqueous buffer (pH 7.4) for 24–72 hours. Monitor decomposition via HPLC-MS. Note: The Boc group may hydrolyze under prolonged heating or acidic conditions .
  • Light Sensitivity : Expose solid/liquid samples to UV (254 nm) or visible light. Track degradation products using LC-QTOF to identify photo-oxidation byproducts (e.g., indole ring cleavage) .
  • Incompatibilities : Avoid strong acids (e.g., TFA) or bases (e.g., NaOH >1 M) to prevent Boc deprotection or ester hydrolysis .

Q. How can contradictions in spectral data (e.g., NMR, X-ray) be resolved during structural characterization?

Methodological Answer: Discrepancies often arise from conformational flexibility or solvate formation:

  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., indole substituent orientation) by growing single crystals in DMF/water. Compare bond angles/torsions with literature (e.g., C–C bond lengths ~1.54 Å in indole rings) .
  • Dynamic NMR : For rotameric equilibria (e.g., Boc group rotation), perform variable-temperature ¹³C NMR (−40°C to 60°C) to coalesce split peaks and calculate activation energy .
  • Computational Validation : Use DFT (e.g., B3LYP/6-31G*) to simulate NMR shifts or IR spectra and cross-validate experimental data .

Q. What strategies mitigate side reactions during coupling with peptide or heterocyclic scaffolds?

Methodological Answer:

  • Orthogonal Protection : Use Fmoc for temporary amino protection during solid-phase peptide synthesis (SPPS), reserving Boc for terminal groups to avoid premature deprotection .
  • Coupling Agents : Optimize HATU/DIPEA or EDCl/HOBt ratios to minimize racemization. Monitor via circular dichroism (CD) if chiral integrity is critical .
  • Byproduct Trapping : Add scavengers (e.g., trisopropylsilane during TFA cleavage) to quench reactive intermediates (e.g., tert-butyl cations) .

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